molecular formula C11H13BrFNO B7868125 1-[(2-Bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol

1-[(2-Bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol

Cat. No.: B7868125
M. Wt: 274.13 g/mol
InChI Key: GIELNKMYBNOAAQ-UHFFFAOYSA-N
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Description

Significance of Aryl-Substituted Pyrrolidines in Chemical Research

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in the design of biologically active compounds. nih.gov Its prevalence in numerous natural products and FDA-approved drugs underscores its importance as a "privileged scaffold" in medicinal chemistry. nih.gov The three-dimensional structure of the pyrrolidine ring allows for the precise spatial arrangement of substituents, which is crucial for effective interaction with biological targets. nih.gov

Aryl-substituted pyrrolidines, in particular, are a class of compounds that have been extensively investigated for their therapeutic potential across a wide range of diseases. The introduction of an aryl group can significantly influence the compound's pharmacological profile, including its binding affinity to receptors and enzymes, as well as its pharmacokinetic properties. These derivatives have shown promise as antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant agents. nih.govnih.gov

Rationale for Investigating 1-[(2-Bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol

The specific compound, This compound , integrates the established pyrrolidine scaffold with a substituted benzyl (B1604629) group at the nitrogen atom. The rationale for investigating this particular molecule stems from the unique combination of its structural features:

The Pyrrolidin-3-ol Core: The hydroxyl group at the 3-position of the pyrrolidine ring introduces a potential site for hydrogen bonding, which can be critical for molecular recognition by biological targets. It also provides a handle for further chemical modifications.

The N-Benzyl Group: The attachment of a benzyl group to the pyrrolidine nitrogen is a common strategy in medicinal chemistry to introduce aromatic interactions and modulate the compound's properties.

The 2-Bromo-5-fluorophenyl Substituents: The presence and positioning of halogen atoms on the phenyl ring are of particular interest. The fluorine atom is often incorporated into drug candidates to enhance metabolic stability and improve bioavailability. nbinno.com The bromine atom can serve as a reactive handle for further synthetic transformations, such as cross-coupling reactions, allowing for the creation of more complex molecules. nbinno.com The specific substitution pattern (ortho-bromo and meta-fluoro) can influence the molecule's conformation and electronic properties, potentially leading to selective biological activity. The 2-bromo-5-fluorobenzyl moiety is recognized as a versatile building block in the synthesis of active pharmaceutical ingredients. nbinno.com

Overview of Research Objectives

While specific research findings on This compound are not extensively documented in publicly available literature, the objectives for synthesizing and studying such a compound can be inferred from the broader context of medicinal chemistry research. Typically, the primary goals would include:

Synthesis and Characterization: To develop an efficient and reproducible synthetic route to obtain the pure compound and to fully characterize its chemical structure using various spectroscopic and analytical techniques.

Exploration of Biological Activity: To screen the compound against a panel of biological targets to identify any potential therapeutic effects, such as anticancer or antimicrobial activities. nih.gov

Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate a series of related analogs to understand how modifications to the chemical structure affect its biological activity. This knowledge is crucial for optimizing lead compounds.

Investigation of Physicochemical Properties: To determine key properties such as solubility, stability, and lipophilicity, which are important for its potential development as a drug candidate.

Interactive Data Table: Physicochemical Properties

Below is an interactive table detailing some of the key physicochemical properties of the compounds discussed in this article.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC11H13BrFNO274.13
1-Benzylpyrrolidin-3-olC11H15NO177.24
2-Bromo-5-fluorobenzyl alcoholC7H6BrFO205.02
2-Bromo-5-fluorobenzaldehyde (B45324)C7H4BrFO203.01

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c12-11-2-1-9(13)5-8(11)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIELNKMYBNOAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=C(C=CC(=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Bromo 5 Fluorophenyl Methyl Pyrrolidin 3 Ol and Analogues

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 1-[(2-Bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol reveals the most logical disconnection at the benzylic carbon-nitrogen bond. This C-N bond is readily formed through established methods such as reductive amination. This primary disconnection simplifies the target molecule into two key precursors: 2-bromo-5-fluorobenzaldehyde (B45324) (A) and pyrrolidin-3-ol (B) .

This approach is advantageous as it utilizes common and well-documented reactions and allows for the separate synthesis and potential modification of both the aromatic and heterocyclic fragments before their coupling. Further disconnection of the precursors would lead to simpler, commercially available starting materials.

Development and Optimization of Synthetic Routes

The efficient synthesis of the target compound relies heavily on the availability and purity of its key precursors.

Synthesis of 2-Bromo-5-fluorobenzaldehyde (A)

This substituted benzaldehyde (B42025) is a crucial building block. nbinno.com Several methods for its preparation have been reported:

Oxidation of Benzyl (B1604629) Alcohol: A common route involves the oxidation of the corresponding 2-bromo-5-fluorobenzyl alcohol. Manganese dioxide (MnO₂) in a solvent like dichloromethane (B109758) is an effective oxidizing agent for this transformation, typically yielding the desired aldehyde in high purity. chemicalbook.com

Bromination of o-Fluorobenzaldehyde: Another approach is the direct bromination of o-fluorobenzaldehyde. This electrophilic aromatic substitution reaction can be carried out using a brominating agent such as bromine or N-bromosuccinimide, often in the presence of a Lewis acid catalyst like anhydrous aluminum trichloride (B1173362) or zinc bromide. google.com The solvent for this reaction is typically a non-polar organic solvent such as dichloromethane or glacial acetic acid. google.com

Formylation of 1-Bromo-4-fluorobenzene: A third method involves the formylation of 1-bromo-4-fluorobenzene. This can be achieved through ortho-lithiation using a strong base like n-butyllithium at low temperatures, followed by quenching with a formylating agent such as methyl formate.

Table 1: Synthetic Routes to 2-Bromo-5-fluorobenzaldehyde

Starting MaterialReagentsTypical YieldReference
2-Bromo-5-fluorobenzyl alcoholManganese Dioxide (MnO₂), Dichloromethane92% chemicalbook.com
o-FluorobenzaldehydeBromine, Zinc Bromide, Dichloroethane75% google.com
1-Bromo-4-fluorobenzene1. n-BuLi, THF, -78°C; 2. Methyl formate54%

Synthesis of Pyrrolidin-3-ol (B)

Pyrrolidin-3-ol is a valuable chiral building block for many pharmaceuticals. google.com Its synthesis can be achieved through various methods:

Radical Cyclization: Substituted pyrrolidin-3-ols can be synthesized via tin-mediated radical cyclization of precursors like 5-phenylseleno-3-aza-pentanals. mdpi.com This method involves the intramolecular addition of a carbon radical to an aldehyde. mdpi.com

From Chiral Precursors: Stereoselective synthesis often starts from readily available chiral molecules. For example, (S)-diethylmalate can be converted to (3S,4R)-4-(hydroxymethyl)pyrrolidin-3-ol in a multi-step sequence. researchgate.net

Reduction of Lactams: The reduction of substituted pyrrolidinones (lactams) is another viable route. Reagents such as sodium borohydride (B1222165) in combination with sulfuric acid can be used to reduce the lactam functionality to the corresponding amine, yielding the pyrrolidinol structure. google.com

Reductive amination is one of the most efficient and widely used methods for forming carbon-nitrogen bonds. nih.govorganic-chemistry.org It is the key step in coupling 2-bromo-5-fluorobenzaldehyde with pyrrolidin-3-ol. The process typically occurs in two stages:

Iminium Ion Formation: The reaction begins with the nucleophilic attack of the secondary amine of pyrrolidin-3-ol on the carbonyl carbon of the aldehyde. This forms an unstable carbinolamine intermediate, which then dehydrates under acidic or neutral conditions to form a tertiary iminium ion.

Reduction: The resulting iminium ion is then reduced in situ to the final tertiary amine product. A variety of reducing agents can be employed for this step.

Common reducing agents for this transformation include:

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

Sodium cyanoborohydride (NaBH₃CN)

Sodium borohydride (NaBH₄)

Catalytic hydrogenation (e.g., H₂ over Pd/C)

The choice of reducing agent and reaction conditions (solvent, temperature, pH) can be optimized to maximize yield and minimize side reactions. organic-chemistry.org For instance, iridium-catalyzed transfer hydrogenation has been shown to be effective for the synthesis of N-aryl-substituted pyrrolidines from diketones and anilines, a strategy that highlights the versatility of reductive amination. nih.govresearchgate.net

While the target compound is this compound, the synthesis of analogues often requires further functionalization of the pyrrolidine (B122466) ring. The pyrrolidine scaffold is a common feature in many drugs, and methods for its stereoselective synthesis are of great interest. mdpi.com

Functionalization can be achieved by:

Starting with Substituted Precursors: Using derivatives of proline or 4-hydroxyproline (B1632879) as the starting material allows for the introduction of various functionalities around the ring, which are carried through the synthesis. mdpi.com

Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions between azomethine ylides and activated olefins are a powerful tool for constructing highly substituted pyrrolidine rings in a stereospecific manner. researchgate.netacs.org This method can generate multiple stereocenters simultaneously with high control. acs.org

Michael Additions: Asymmetric Michael addition reactions can be used to synthesize enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives, which can be further converted to other functionalized pyrrolidinols. rsc.org

The hydroxyl group at the C3 position of the pyrrolidine ring makes this compound a chiral molecule. Achieving high enantiomeric purity is often critical for biological activity.

Approaches to stereoselective synthesis include:

Chiral Pool Synthesis: The most straightforward method is to use an enantiomerically pure starting material, such as (R)-pyrrolidin-3-ol or (S)-pyrrolidin-3-ol. google.com These can be sourced commercially or prepared through established asymmetric syntheses. The subsequent reductive amination reaction does not affect the existing stereocenter, thus preserving the enantiomeric purity.

Asymmetric Cycloaddition: As mentioned previously, asymmetric 1,3-dipolar cycloadditions can be employed to construct the chiral pyrrolidine ring from achiral precursors. acs.org The use of chiral auxiliaries, such as a camphor (B46023) sultam, can direct the stereochemical outcome of the cycloaddition, leading to highly diastereomerically enriched trans-3,4-disubstituted pyrrolidines. researchgate.net These intermediates can then be converted into the desired enantiomerically pure pyrrolidin-3-ol.

Mechanistic Studies of Key Reaction Steps

The key bond-forming step in the synthesis is reductive amination. A detailed understanding of its mechanism is crucial for optimizing reaction conditions.

The mechanism proceeds as follows:

Nucleophilic Addition: The lone pair of the nitrogen atom in pyrrolidin-3-ol attacks the electrophilic carbonyl carbon of 2-bromo-5-fluorobenzaldehyde.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine (hemiaminal) intermediate.

Dehydration: Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). The lone pair on the nitrogen then pushes out the water molecule.

Iminium Ion Formation: This elimination of water results in the formation of a resonance-stabilized tertiary iminium cation. This step is often the rate-determining step of the reaction.

Hydride Reduction: A hydride reagent (e.g., from NaBH(OAc)₃) attacks the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and forming the final product, this compound.

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the reaction mechanism for the synthesis of similar pyrrolidinone compounds via reductive amination, providing insights into the transition states and energy barriers of the process. researchgate.net

Investigation of Reaction Intermediates

The primary route for the synthesis of this compound is reductive amination. This process involves the reaction of 2-bromo-5-fluorobenzaldehyde with pyrrolidin-3-ol, followed by reduction of the resulting intermediate. The investigation of the transient species formed during this reaction is crucial for understanding the reaction mechanism and optimizing conditions.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), can be employed to detect and characterize these transient intermediates. rsc.orgacs.org For instance, the appearance of a new signal in the 13C NMR spectrum in the range of 90-100 ppm could indicate the formation of the hemiaminal carbon, while a downfield shift in the proton and carbon signals associated with the C=N bond would be characteristic of the iminium ion. acs.org However, due to the transient nature of these species, their direct observation can be challenging and may require specialized techniques such as low-temperature NMR or rapid-injection NMR.

The structure of the iminium ion, specifically the positive charge delocalization and steric hindrance around the electrophilic carbon, will influence the subsequent hydride attack from the reducing agent. The presence of the electron-withdrawing bromine and fluorine atoms on the phenyl ring is expected to influence the stability and reactivity of the iminium intermediate.

Kinetic Studies of Critical Transformations

The rate of iminium ion formation is often influenced by the pH of the reaction medium. acs.org Acid catalysis can accelerate the dehydration of the hemiaminal, but excessive acidity can lead to the protonation of the amine, reducing its nucleophilicity and slowing down the initial attack on the aldehyde. Therefore, careful control of pH is critical for optimizing the reaction rate.

The choice of reducing agent also plays a significant role in the kinetics of the transformation. Common reducing agents for this type of reaction include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3). The rate of reduction depends on the reactivity of the reducing agent and its ability to selectively reduce the iminium ion in the presence of the starting aldehyde. For instance, sodium triacetoxyborohydride is known for its mildness and selectivity for imines and iminium ions over ketones and aldehydes, which can be advantageous in a one-pot reductive amination process. acs.org

Kinetic studies would typically involve monitoring the concentration of reactants, intermediates, and products over time using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The data obtained can be used to determine the reaction order with respect to each reactant and to calculate the rate constants for the critical transformations. Such studies can reveal whether the reaction is under kinetic or thermodynamic control, which is crucial for maximizing the yield of the desired product. beilstein-journals.org

Reaction Step Key Factors Influencing Rate Typical Kinetic Investigation Method
Hemiaminal FormationNucleophilicity of the amine, electrophilicity of the aldehyde, solvent polarityNMR spectroscopy, stopped-flow techniques
Iminium Ion FormationpH of the medium, efficiency of water removalUV-Vis spectroscopy (monitoring iminium ion absorption), NMR spectroscopy
Reduction of Iminium IonReactivity of the reducing agent, steric hindrance around the iminium carbonHPLC, GC (monitoring product formation and reactant consumption)

Green Chemistry Principles in Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmaceutical intermediates is of growing importance to minimize environmental impact and improve the sustainability of chemical processes. solubilityofthings.comijnrd.org

Solvent Selection and Minimization

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. whiterose.ac.ukskpharmteco.comnih.gov Traditional solvents for reductive amination, such as methanol, dichloromethane, and tetrahydrofuran (B95107) (THF), have environmental and health concerns. whiterose.ac.uksigmaaldrich.com

Green solvent alternatives that could be considered for the synthesis of this compound include:

Water: When feasible, water is an excellent green solvent due to its non-toxicity, non-flammability, and availability. mdpi.com However, the low solubility of the aromatic aldehyde and the final product in water might pose a challenge. The use of co-solvents or phase-transfer catalysts could potentially overcome this limitation. nih.gov

Bio-derived solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), offer a more sustainable alternative to traditional ethereal solvents like THF and 1,4-dioxane. sigmaaldrich.com These solvents often have better safety profiles and are biodegradable.

Ionic Liquids and Deep Eutectic Solvents: These materials are non-volatile and can often be recycled, reducing air pollution and waste. mdpi.comresearchgate.net Their unique solvent properties can also sometimes lead to enhanced reaction rates and selectivities.

Minimizing the volume of solvent used is another key principle of green chemistry. This can be achieved by running the reaction at higher concentrations or by exploring solvent-free reaction conditions, for example, by using a ball mill for the reaction.

Solvent Green Chemistry Considerations Potential for this Synthesis
WaterNon-toxic, non-flammable, readily availablePotentially suitable with co-solvents or for biphasic systems. mdpi.com
2-Methyltetrahydrofuran (2-MeTHF)Bio-derived, higher boiling point than THF, less prone to peroxide formationA good replacement for traditional ethereal solvents. sigmaaldrich.com
EthanolBio-derived, low toxicityA common and relatively green solvent for organic reactions.
Ionic LiquidsLow volatility, recyclableMay require investigation to find a suitable and cost-effective option. researchgate.net

Catalyst Development for Enhanced Efficiency

Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction rates, improve selectivity, and reduce energy consumption. solubilityofthings.com In the context of the synthesis of this compound, catalyst development can focus on both the iminium ion formation and the reduction step.

For the dehydration of the hemiaminal, solid acid catalysts could be employed. These catalysts are easily separable from the reaction mixture, can often be regenerated and reused, and can minimize the acidic waste generated from using stoichiometric amounts of acid catalysts.

For the reduction step, the development of more efficient and selective catalysts is an active area of research. While borohydride reagents are effective, they are used in stoichiometric amounts and generate significant waste. Catalytic hydrogenation, using a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with molecular hydrogen as the reductant, offers a much greener alternative. The only byproduct in this case is water. The development of highly active and selective catalysts that can operate under mild conditions (low pressure and temperature) would further enhance the green credentials of this synthesis.

Furthermore, the use of biocatalysts, such as imine reductases (IREDs), is a rapidly growing area in green chemistry. rsc.orgnih.gov These enzymes can catalyze reductive amination reactions with high enantioselectivity under mild aqueous conditions, offering a highly sustainable route to chiral amines. The identification or engineering of an IRED that is active towards 2-bromo-5-fluorobenzaldehyde and pyrrolidin-3-ol could represent a significant advancement in the green synthesis of this compound. rsc.org

Theoretical and Computational Chemistry Studies

Conformational Analysis of 1-[(2-Bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol

The three-dimensional structure of a molecule is fundamental to its chemical behavior and biological activity. Conformational analysis aims to identify the stable arrangements of atoms in a molecule, known as conformers, and to determine their relative energies.

Ab Initio and DFT Calculations for Conformational Space Exploration

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to explore the potential energy surface of a molecule and identify its stable conformers. columbia.edu Ab initio methods are based on first principles of quantum mechanics, without the use of experimental data. DFT, a computationally more efficient method, approximates the electron density of a system to calculate its energy and properties.

For a molecule like this compound, a systematic conformational search would be performed. This involves rotating the single bonds, specifically the bond connecting the phenylmethyl group to the pyrrolidine (B122466) ring and the bonds within the pyrrolidine ring itself. The pyrrolidine ring can adopt various puckered conformations, often described as "envelope" or "twist" forms. beilstein-journals.org For each generated conformation, the geometry is optimized to find the nearest local energy minimum. The relative energies of these optimized conformers are then calculated to determine their populations at a given temperature.

Influence of Substituents on Preferred Conformations

The substituents on the phenyl and pyrrolidine rings play a crucial role in determining the preferred conformation of this compound. The bromine atom and the fluorine atom on the phenyl ring are electron-withdrawing and will influence the electronic distribution and steric interactions. The hydroxyl group on the pyrrolidine ring can act as both a hydrogen bond donor and acceptor, potentially leading to intramolecular hydrogen bonding that stabilizes certain conformations.

The gauche effect, a stereoelectronic preference for a gauche arrangement of electronegative substituents, could also be a significant factor, particularly involving the fluorine and nitrogen atoms. beilstein-journals.org Computational studies on similar fluorinated pyrrolidines have shown that such effects can significantly impact the conformational stability. beilstein-journals.org

Electronic Structure and Reactivity Predictions

Understanding the electronic structure of a molecule is key to predicting its reactivity and potential interactions with other molecules.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). malayajournal.org The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. malayajournal.org A smaller gap suggests higher reactivity. The spatial distribution of the HOMO and LUMO can identify the regions of the molecule that are most likely to be involved in chemical reactions.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map, also known as the molecular electrostatic potential (MEP) map, illustrates the charge distribution within a molecule. researchgate.netresearchgate.net It is generated by mapping the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. researchgate.net Regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net The EPS map provides a visual representation of the molecule's polarity and can predict sites for intermolecular interactions, including hydrogen bonding. nih.gov

Molecular Docking and Ligand-Target Interaction Modelling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or other biological macromolecule. nih.govnih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, molecular docking studies could be performed against various biological targets to explore its potential pharmacological activity. The docking process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. The results would provide insights into the binding mode, the key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions), and the predicted binding energy. This information is invaluable for understanding the ligand-target interactions and for guiding the design of more potent and selective molecules.

In Silico Screening Against Relevant Biological Targets

In silico screening is a computational technique used in the early stages of drug discovery to identify potential drug candidates by evaluating their interaction with specific biological targets. For a molecule like this compound, this process would involve several key steps.

First, a three-dimensional model of the compound would be generated and optimized to determine its most stable conformation. Then, a library of biological targets, such as enzyme active sites and receptor binding pockets, would be selected. The choice of targets would be guided by the known activities of structurally related molecules. For instance, studies on diverse benzyl-pyrrolidine-3-ol analogues have explored their potential as apoptotic agents by targeting enzymes like caspase-3. monash.eduresearchgate.net Similarly, other pyrrolidine derivatives have been screened against targets such as dipeptidyl peptidase-IV and glycine (B1666218) transporter type 1 (GlyT1), which are relevant in metabolic and neurological disorders, respectively. nih.gov

The screening itself is typically performed using molecular docking simulations. This technique predicts the preferred orientation of the ligand (the compound) when bound to the target protein, as well as the strength of the interaction, often expressed as a binding energy or docking score. A high-throughput virtual screening would dock this compound against a panel of these targets. The results would identify which targets the compound is most likely to interact with, prioritizing them for further computational and subsequent experimental investigation.

Table 1: Illustrative Example of a Virtual Screening Output for this compound

Biological TargetTarget ClassPredicted Binding Affinity (kcal/mol)Potential Therapeutic Area
Caspase-3Enzyme (Protease)-8.5Oncology
Dipeptidyl Peptidase-IV (DPP-IV)Enzyme (Protease)-7.9Diabetes
Glycine Transporter Type 1 (GlyT1)Transporter-9.2Schizophrenia, Neurological Disorders
Pancreatic LipaseEnzyme (Lipase)-6.8Obesity
α-MannosidaseEnzyme (Glycosidase)-7.5Antiviral, Cancer

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that would be generated from an in silico screening study. It is based on the targets identified for structurally related pyrrolidine derivatives. monash.edunih.govnih.govmdpi.com

Analysis of Predicted Binding Modes and Interactions

Following the identification of high-potential biological targets from in silico screening, a more detailed analysis of the predicted binding modes would be conducted. This involves a close examination of the interactions between this compound and the amino acid residues within the binding site of the target protein.

Computational studies on analogous compounds have revealed several key types of interactions that are crucial for binding. researchgate.netnih.gov For this compound, these would likely include:

Hydrogen Bonding: The hydroxyl group on the pyrrolidine ring is a prime candidate for forming hydrogen bonds with polar amino acid residues in the target's binding site. The nitrogen atom in the pyrrolidine ring could also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The bromo-fluorophenyl group is largely hydrophobic and would be expected to form favorable interactions with nonpolar residues in the binding pocket. The bromine and fluorine atoms can also participate in halogen bonding, a specific type of non-covalent interaction.

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with the side chains of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan within the binding site. nih.gov

Molecular dynamics simulations can further refine this analysis by modeling the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the predicted binding mode. researchgate.net This level of detailed analysis is crucial for understanding the structure-activity relationship and for guiding the design of future analogues with improved potency and selectivity.

Table 2: Hypothetical Analysis of Key Interactions for this compound with a Putative Target

Interacting Residue of TargetType of InteractionInvolved Moiety of the Compound
Aspartic AcidHydrogen BondPyrrolidin-3-ol (hydroxyl group)
TyrosineHydrogen BondPyrrolidin-3-ol (hydroxyl group)
Phenylalanineπ-π StackingBromo-fluorophenyl ring
LeucineHydrophobic InteractionBromo-fluorophenyl ring
ValineHydrophobic InteractionPyrrolidine ring

Note: This table is a hypothetical representation of a binding mode analysis. The specific interacting residues would depend on the actual biological target.

Advanced Spectroscopic and Analytical Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments and Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation experiments, a complete structural assignment of 1-[(2-Bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol can be achieved.

High-Resolution 1H and 13C NMR Spectroscopy

High-resolution 1H and 13C NMR spectra are fundamental for identifying the different types of protons and carbons within the molecule. The expected chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons on the aromatic ring are expected to appear in the downfield region due to the deshielding effects of the aromatic ring currents and the attached electronegative halogen atoms. The protons on the pyrrolidine (B122466) ring will be found in the more upfield region. The hydroxyl proton is typically observed as a broad singlet, and its chemical shift can be concentration and solvent dependent.

In the 13C NMR spectrum, the carbon atoms of the aromatic ring will resonate at higher chemical shifts compared to the aliphatic carbons of the pyrrolidine ring. The carbon atom attached to the bromine will be significantly influenced by the heavy atom effect.

Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ar-H7.40 - 7.55m-1H
Ar-H6.85 - 7.00m-2H
CH₂ (benzyl)3.65s-2H
CH (pyrrolidine)4.30 - 4.40m-1H
CH₂ (pyrrolidine)2.80 - 3.00m-2H
CH₂ (pyrrolidine)2.50 - 2.70m-2H
OH1.80 - 2.20br s-1H

Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

CarbonChemical Shift (δ, ppm)
C (Ar)161.5 (d, ¹JCF = 245 Hz)
C (Ar)138.0
C (Ar)133.0
C (Ar)117.0 (d, ²JCF = 21 Hz)
C (Ar)115.0 (d, ²JCF = 23 Hz)
C-Br (Ar)112.5
CH₂ (benzyl)58.0
CH (pyrrolidine)68.0
CH₂ (pyrrolidine)55.0
CH₂ (pyrrolidine)34.0

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

Two-dimensional (2D) NMR experiments are invaluable for assembling the molecular structure by establishing connectivity between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks within the molecule. For example, correlations would be expected between the protons on the pyrrolidine ring, confirming their adjacent relationships.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of the protonated carbons in the pyrrolidine and benzyl (B1604629) moieties.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations would be observed between the benzylic protons and the aromatic carbons, as well as the carbons of the pyrrolidine ring, firmly establishing the connection between the benzyl group and the pyrrolidine nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. NOESY correlations could help to determine the stereochemistry of the pyrrolidin-3-ol ring and the spatial relationship between the benzyl group and the pyrrolidine ring.

Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to determine the elemental formula of the parent ion. For this compound, the expected exact mass can be calculated, and the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature in the mass spectrum.

Predicted HRMS Data for this compound

IonCalculated m/z
[M+H]⁺ (for C₁₁H₁₄BrFNO)274.0297
[M+H]⁺ (for C₁₁H₁₄⁸¹BrFNO)276.0277

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (typically the molecular ion or protonated molecule) to generate a fragmentation pattern. This pattern provides valuable information about the compound's structure. The most likely fragmentation pathways for this compound would involve the cleavage of the benzylic C-N bond and fragmentation of the pyrrolidine ring.

Predicted Key Fragment Ions in MS/MS

m/zProposed Structure
185/187[C₇H₅BrF]⁺ (2-bromo-5-fluorobenzyl cation)
86[C₅H₈NO]⁺ (pyrrolidin-3-ol fragment)
70[C₄H₈N]⁺ (loss of H₂O from the pyrrolidin-3-ol fragment)

Infrared (IR) and Raman Spectroscopic Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a "fingerprint" for the compound, with specific peaks corresponding to particular functional groups.

The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 2800-3100 cm⁻¹. The C-N stretching vibration of the tertiary amine is expected in the 1000-1250 cm⁻¹ region. The C-Br and C-F stretching vibrations will be found in the fingerprint region at lower wavenumbers.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The aromatic C=C stretching vibrations would be prominent in the Raman spectrum.

Predicted IR and Raman Bands for this compound

Functional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
O-H stretch3200-3600 (broad)Weak
Aromatic C-H stretch3000-31003000-3100
Aliphatic C-H stretch2850-29602850-2960
Aromatic C=C stretch1450-16001450-1600 (strong)
C-N stretch1000-12501000-1250
C-O stretch1050-1150Weak
C-F stretch1000-14001000-1400
C-Br stretch500-600500-600

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is instrumental in elucidating the precise molecular structure, including bond lengths, bond angles, and conformational details. For a chiral molecule such as this compound, single-crystal X-ray diffraction is the gold standard for unambiguously determining its absolute configuration.

Despite a comprehensive search of scientific literature and crystallographic databases, no published X-ray crystallography studies for this compound or its direct derivatives were found. The absence of such data in the public domain means that a detailed, experimentally verified discussion of its solid-state structure is not possible at this time.

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Conformation

Single-crystal X-ray diffraction (SCXRD) is an indispensable tool for determining the absolute stereochemistry of chiral compounds and for analyzing their conformation in the solid state. This technique involves irradiating a single crystal of a substance with X-rays and analyzing the resulting diffraction pattern. From this pattern, a detailed three-dimensional model of the electron density of the molecule can be constructed, revealing the precise spatial arrangement of each atom.

For this compound, which contains a stereocenter at the third position of the pyrrolidine ring, SCXRD would be the definitive method to establish its absolute configuration as either (R) or (S). Furthermore, this analysis would provide invaluable insights into the molecule's solid-state conformation, detailing the orientation of the 2-bromo-5-fluorophenylmethyl group relative to the pyrrolidin-3-ol moiety. Such information is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing arrangement.

However, as of the latest available information, no single-crystal X-ray diffraction data for this compound has been deposited in crystallographic databases or published in peer-reviewed literature. Consequently, the absolute configuration and solid-state conformation of this compound have not been experimentally determined and reported. The potential for such studies remains an area for future research.

Structure Activity Relationship Sar and Structural Analogue Design

Design Principles for Investigating the Role of the 2-Bromo-5-fluorophenyl Moiety

The 2-bromo-5-fluorophenyl group is a critical component of the molecule, likely influencing its pharmacokinetic and pharmacodynamic properties through a combination of steric and electronic effects. The design of structural analogues to probe the function of this moiety would involve systematic modifications to the phenyl ring's substitution pattern.

The bromine and fluorine atoms at the 2 and 5 positions, respectively, are electron-withdrawing groups that can significantly alter the electron density of the aromatic ring. This can influence the molecule's ability to engage in π-π stacking or other electronic interactions with biological targets. The substitution pattern also dictates the molecule's lipophilicity, which can affect its ability to cross cell membranes.

A key design principle would be to synthesize analogues with different halogen substitutions to explore the impact of halogen bonding, a non-covalent interaction that can contribute to binding affinity. For instance, replacing bromine with chlorine or iodine would alter the strength and directionality of such bonds. Similarly, moving the positions of the halogens around the ring would provide insight into the spatial requirements of the binding pocket.

Another avenue of investigation would be to replace the halogens with other functional groups of varying electronic properties (e.g., methyl, methoxy, cyano) to dissect the electronic and steric contributions to the molecule's activity. For example, converting the bromine atom to a fluorine atom has been shown in some coumarin (B35378) derivatives to drastically decrease binding affinity for certain receptors. mdpi.com

Below is a table outlining potential modifications to the 2-bromo-5-fluorophenyl moiety and their rationale:

ModificationRationalePotential Impact
Varying Halogen Substituents (e.g., Cl, I)To probe the role of halogen size and polarizability in halogen bonding.Altered binding affinity and selectivity.
Positional Isomers of HalogensTo understand the spatial requirements of the receptor's binding pocket.Changes in biological activity due to different interaction geometries.
Introduction of Electron-Donating Groups (e.g., -CH3, -OCH3)To investigate the influence of electronic effects on the phenyl ring.Modulation of binding interactions and metabolic stability.
Introduction of Electron-Withdrawing Groups (e.g., -CN, -NO2)To further probe the necessity of electron-withdrawing character.Potential for enhanced or diminished activity based on target interactions.

Exploration of Substituent Effects on the Pyrrolidin-3-ol Ring

The pyrrolidin-3-ol ring is a versatile scaffold in medicinal chemistry, offering multiple points for modification to explore SAR. nih.gov Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which can be crucial for optimal interaction with a biological target. nih.gov

The hydroxyl group at the 3-position is a key functional group that can act as a hydrogen bond donor and acceptor. Esterification or etherification of this group would probe the necessity of the free hydroxyl for activity. Furthermore, shifting the hydroxyl group to the 2- or 4-position would create diastereomers with different spatial arrangements of the hydrogen bonding vector, potentially impacting binding.

Substituents on the carbon atoms of the pyrrolidine (B122466) ring can also influence its conformation and, consequently, its biological activity. nih.gov For instance, the introduction of a methyl or trifluoromethyl group can lock the ring into a specific pucker, which may be more or less favorable for binding. nih.gov SAR studies on some pyrrolidine derivatives have shown that the cis-configuration of substituents at the 3 and 4 positions is preferred over the trans orientation for certain biological activities. nih.gov

The following table details potential modifications to the pyrrolidin-3-ol ring:

ModificationRationalePotential Impact
O-Alkylation or O-Acylation of the 3-hydroxyl groupTo determine the importance of the hydroxyl as a hydrogen bond donor.Loss or alteration of activity if the hydrogen bond is critical.
Inversion of Stereochemistry at C3To investigate the stereochemical requirements of the binding pocket.Differential activity between enantiomers.
Positional Isomers of the Hydroxyl Group (e.g., 2-ol, 4-ol)To alter the spatial orientation of the hydrogen bonding group.Varied binding affinities and potential changes in selectivity.
Introduction of Alkyl or other groups on the ringTo modify the ring's conformation and lipophilicity.Enhanced or decreased activity based on the induced conformational changes. nih.gov

Impact of Nitrogen Substitution on Molecular Recognition

The nitrogen atom of the pyrrolidine ring is a fundamental feature, contributing to the molecule's basicity and serving as a point of attachment for the 2-bromo-5-fluorobenzyl group. The nature of the substituent on this nitrogen is paramount for molecular recognition. Due to its nucleophilicity, the pyrrolidine nitrogen is a common site for substitution, with a high percentage of FDA-approved pyrrolidine-containing drugs being substituted at this position. nih.gov

The benzyl (B1604629) group itself plays a role in binding, and modifications to this group, as discussed in section 5.1, are a primary avenue for analogue design. However, replacing the entire benzyl moiety with other groups can also provide valuable SAR insights. For example, substituting the benzyl group with smaller alkyl chains, cycloalkylmethyl groups, or other aromatic or heteroaromatic systems would systematically probe the steric and electronic requirements of the binding site.

The basicity of the pyrrolidine nitrogen can be modulated by the electronic nature of its substituent. This, in turn, can affect the molecule's ionization state at physiological pH, influencing its solubility, membrane permeability, and ability to form ionic interactions with the target.

A table of potential nitrogen substituent modifications is provided below:

ModificationRationalePotential Impact
Replacement of the Benzyl Group with Alkyl or Cycloalkyl GroupsTo assess the importance of the aromatic ring for activity.Potential loss of activity if aromatic interactions are key.
Introduction of different Aryl or Heteroarylmethyl GroupsTo explore different aromatic interactions and steric bulk.Modulation of binding affinity and selectivity.
Altering the Linker between the Nitrogen and the Phenyl RingTo vary the flexibility and distance of the aromatic moiety.Optimization of the orientation of the phenyl group in the binding pocket.
Quaternization of the NitrogenTo introduce a permanent positive charge.Altered solubility, cell permeability, and potential for strong ionic interactions.

Stereochemical Implications for Biological Activity and Molecular Recognition

Chirality plays a pivotal role in the biological activity of many pharmaceuticals, as enantiomers can exhibit different pharmacological and toxicological profiles. mdpi.com For 1-[(2-Bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol, the carbon atom at the 3-position of the pyrrolidin-3-ol ring is a stereocenter, meaning the compound can exist as (R) and (S) enantiomers.

These enantiomers will have identical physical properties in a non-chiral environment but will interact differently with chiral biological macromolecules such as enzymes and receptors. This difference in interaction can lead to one enantiomer being significantly more potent than the other. The spatial arrangement of the hydroxyl group is critical, and only one orientation may be able to form a crucial hydrogen bond within the binding site of a target protein.

The following table summarizes the stereochemical considerations:

StereoisomerRationale for InvestigationPotential Outcome
(S)-1-[(2-Bromo-5-fluorophenyl)methyl]pyrrolidin-3-olTo isolate and evaluate the biological activity of one pure enantiomer.May be the eutomer, exhibiting the desired biological activity.
(R)-1-[(2-Bromo-5-fluorophenyl)methyl]pyrrolidin-3-olTo isolate and evaluate the biological activity of the other pure enantiomer.May be the distomer, with lower or no activity, or potentially different activity.
Racemic MixtureTo understand the activity of the compound as a mixture of enantiomers.The observed activity will be a composite of the activities of the (R) and (S) forms.

Exploration of Derivatization and Functionalization Pathways

Hydroxyl Group Functionalization (e.g., esterification, etherification)

The hydroxyl group at the 3-position of the pyrrolidine (B122466) ring is a prime candidate for functionalization through esterification and etherification reactions. These transformations can significantly alter the polarity, solubility, and biological activity of the parent molecule.

Esterification: The conversion of the hydroxyl group to an ester is typically achieved by reaction with an acylating agent such as an acyl chloride or a carboxylic anhydride, often in the presence of a base to neutralize the acidic byproduct. For instance, reaction with acetyl chloride in the presence of a tertiary amine like triethylamine (B128534) would yield the corresponding acetate (B1210297) ester. The choice of the acylating agent allows for the introduction of a wide variety of ester functionalities.

Etherification: The formation of an ether linkage can be accomplished under basic conditions, for example, using the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This pathway allows for the introduction of diverse alkyl or aryl groups at the 3-position.

Table 1: Representative Hydroxyl Group Functionalization Reactions

Reaction TypeReagentBaseProduct
EsterificationAcetyl chlorideTriethylamine1-[(2-Bromo-5-fluorophenyl)methyl]pyrrolidin-3-yl acetate
EtherificationMethyl iodideSodium hydride1-[(2-Bromo-5-fluorophenyl)methyl]-3-methoxypyrrolidine

Pyrrolidine Nitrogen Alkylation and Acylation

The tertiary amine of the pyrrolidine ring is nucleophilic and can readily undergo alkylation and acylation reactions.

N-Alkylation: The introduction of an additional alkyl group onto the pyrrolidine nitrogen can be achieved by reacting the parent compound with an alkyl halide. This reaction leads to the formation of a quaternary ammonium (B1175870) salt. The reactivity of the alkyl halide will influence the reaction conditions required.

N-Acylation: Acylation of the pyrrolidine nitrogen is generally not a feasible pathway for this tertiary amine under standard conditions as it lacks a proton to be substituted by an acyl group. However, more complex transformations involving ring-opening or rearrangement could potentially lead to acylated products under specific conditions, though this is beyond the scope of simple derivatization.

Table 2: Representative Pyrrolidine Nitrogen Functionalization Reactions

Reaction TypeReagentProduct
N-AlkylationMethyl iodide1-[(2-Bromo-5-fluorophenyl)methyl]-1-methylpyrrolidin-3-ol-1-ium iodide

Strategies for Aromatic Ring Modification (e.g., Suzuki-Miyaura coupling at bromine)

The bromine atom on the phenyl ring is a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl, heteroaryl, or vinyl substituents.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of the aryl bromide with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific substrates being coupled. For 1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol, a typical Suzuki-Miyaura reaction with phenylboronic acid would replace the bromine atom with a phenyl group, yielding a fluorinated biphenyl (B1667301) derivative. The presence of the fluorine atom and the bulky pyrrolidinomethyl substituent may influence the reactivity of the aryl bromide and necessitate optimization of the reaction conditions.

Table 3: Representative Suzuki-Miyaura Coupling Reaction

Boronic AcidCatalystBaseProduct
Phenylboronic acidPd(PPh₃)₄K₂CO₃1-{[5-Fluoro-2-(phenyl)phenyl]methyl}pyrrolidin-3-ol

The strategic functionalization at these various sites allows for the systematic modification of the physicochemical and biological properties of this compound, paving the way for the development of new chemical entities with desired characteristics.

Advanced Methodologies for Biological Target Identification Non Human, in Vitro Research Tools

Affinity Chromatography for Target Deconvolution

There is no available research detailing the use of 1-[(2-Bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol as a ligand for affinity chromatography. This would typically involve immobilizing the compound onto a solid support matrix to capture its binding partners from a complex biological sample, such as a cell lysate. The process of identifying these binding partners—potential biological targets—is known as target deconvolution. The absence of published studies means that specifics regarding the immobilization strategy, linker chemistry, matrix selection, and elution conditions for this compound are unknown.

Conclusion and Future Research Directions

Summary of Key Academic Insights

A comprehensive search of academic and patent literature reveals no significant insights into the chemical or biological properties of 1-[(2-Bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol. The compound is not associated with any peer-reviewed studies, clinical trials, or detailed synthetic reports in the public domain. This suggests that the molecule is either a novel entity that has not yet been a subject of academic investigation or it may exist as an intermediate in proprietary research that has not been publicly disclosed. Therefore, a summary of key academic findings is not possible due to the lack of primary source material.

Unanswered Questions and Future Research Avenues for this compound

The absence of data on this compound presents a landscape of unanswered questions and opportunities for future research. The primary areas for investigation would be foundational, aiming to establish a basic scientific understanding of the compound.

Key Unanswered Questions:

What are the most efficient and scalable synthetic routes to produce this compound?

What are its fundamental physicochemical properties, such as its solid-state form, solubility, and stability?

Does this compound exhibit any significant biological activity? If so, what are its molecular targets?

What is the preliminary safety and toxicity profile of the compound in vitro?

Future Research Avenues:

Synthesis and Characterization: The initial step for any future research would be the development and optimization of a synthetic pathway. This would be followed by thorough characterization using modern analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis, to unequivocally confirm its structure.

Screening for Biological Activity: A broad, unbiased screening approach could be employed to identify any potential biological activity. This could involve testing the compound against a diverse panel of pharmacological targets, such as G-protein coupled receptors, kinases, and ion channels.

Computational Studies: In silico modeling could be used to predict potential biological targets and physicochemical properties. Docking studies with various protein structures could help to prioritize experimental screening efforts.

Analog Synthesis: Should any promising biological activity be discovered, the synthesis of a focused library of analogs would be a critical next step. This would allow for the exploration of the structure-activity relationship (SAR), potentially leading to the identification of more potent and selective compounds.

Potential for this compound as a Research Tool in Chemical Biology

While entirely speculative at this stage, the structural motifs present in this compound suggest its potential utility as a research tool in chemical biology, should a biological target be identified.

Scaffold for Probe Development: The pyrrolidin-3-ol core is a common scaffold in medicinal chemistry. If this compound is found to bind to a specific protein, it could be chemically modified to create more sophisticated research tools. For instance, the addition of a fluorescent tag or a photo-affinity label could enable the study of its target protein's function and localization within a cellular context.

Fragment for Library Development: The molecule could serve as a starting point or a "fragment" in fragment-based drug discovery. The substituted aromatic ring and the pyrrolidine (B122466) core provide vectors for chemical elaboration, allowing for the rapid generation of a library of related compounds for screening.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[(2-Bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, tert-butyl carbamate-protected intermediates (e.g., tert-butyl N-[(3-hydroxypyrrolidin-3-yl)methyl]carbamate) are used to introduce the pyrrolidin-3-ol moiety, followed by coupling with 2-bromo-5-fluorobenzyl bromide. Optimization involves adjusting reaction temperatures (e.g., 60–80°C for amination) and catalysts (e.g., Pd/C for hydrogenation). Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by <sup>1</sup>H/<sup>13</sup>C NMR are critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodology :

  • NMR : <sup>1</sup>H NMR (DMSO-d6) reveals peaks for the pyrrolidine ring (δ 2.8–3.2 ppm, multiplet), aromatic protons (δ 7.2–7.6 ppm), and hydroxyl groups (broad signal at δ 5.2–5.5 ppm). <sup>19</sup>F NMR confirms fluorophenyl substitution (δ -110 to -115 ppm) .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., calculated [M+H]<sup>+</sup> 329.05, observed 329.04) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodology : Screen for receptor binding (e.g., neurotensin receptor agonists via radioligand displacement assays) or enzyme inhibition (e.g., kinases via fluorescence polarization). Use cell-based assays (e.g., HEK293 cells) to assess cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software is used for refinement?

  • Methodology : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) determines bond lengths and angles. Use SHELXL for refinement, focusing on anisotropic displacement parameters for bromine/fluorine atoms. ORTEP-3 generates thermal ellipsoid plots to visualize disorder in the pyrrolidine ring .

Q. What strategies address contradictory biological activity data between in vitro and in vivo models?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma half-life (LC-MS/MS) and blood-brain barrier penetration (logP/D calculations).
  • Metabolite Identification : Use HPLC-MS to detect phase I/II metabolites. For example, oxidative dehalogenation of bromine may reduce target binding .
  • Dose-Response Re-evaluation : Adjust in vivo dosing to account for metabolic clearance discrepancies .

Q. How does stereochemistry at the pyrrolidin-3-ol center influence bioactivity, and how is enantiomeric purity ensured?

  • Methodology : Synthesize enantiomers via chiral auxiliaries (e.g., (R)- or (S)-BINOL catalysts) and validate purity by chiral HPLC (Chiralpak AD-H column, hexane/isopropanol). Compare IC50 values in receptor-binding assays; (S)-enantiomers often show higher affinity due to spatial compatibility with hydrophobic binding pockets .

Q. What computational methods predict intermolecular interactions between this compound and biological targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model binding to neurotensin receptor 1 (PDB: 4GRV). Focus on halogen bonding between bromine and Thr<sup>136</sup> and hydrogen bonding via the hydroxyl group.
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.